An In-depth Technical Guide to Azide-PEG9-amido-C8-Boc: A Heterobifunctional Linker for Advanced Drug Development
An In-depth Technical Guide to Azide-PEG9-amido-C8-Boc: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azide-PEG9-amido-C8-Boc, a versatile heterobifunctional linker increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).
Introduction to Azide-PEG9-amido-C8-Boc
Azide-PEG9-amido-C8-Boc is a chemical tool designed for bioconjugation, a process that joins two molecules together. Its structure features three key components: an azide (B81097) group (N₃), a polyethylene (B3416737) glycol (PEG) spacer with nine repeating units, and a carboxylic acid derivative with an eight-carbon chain, where the amine is protected by a tert-butyloxycarbonyl (Boc) group. This specific arrangement of functional groups makes it an ideal linker for creating complex biomolecules.[1][2]
The primary application of this linker is in the synthesis of PROTACs.[1][2] PROTACs are novel therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins. They consist of two active ends—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a linker like Azide-PEG9-amido-C8-Boc.
The PEG component of the linker is crucial for improving the physicochemical properties of the final conjugate, such as enhancing solubility and providing conformational flexibility.[3] The azide and Boc-protected amine groups offer orthogonal handles for sequential conjugation reactions, a key feature for the modular synthesis of PROTACs. The azide group is particularly useful for "click chemistry," a class of highly efficient and specific reactions.[1]
Physicochemical Properties and Quantitative Data
Below is a summary of the key quantitative data for Azide-PEG9-amido-C8-Boc. It is important to note that while some data is theoretical or based on similar compounds, it provides a strong foundation for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₃₄H₆₆N₄O₁₂ | [4] |
| Molecular Weight | 722.92 g/mol | [4] |
| Purity | Typically >95% (as specified by vendor) | [5] |
| Solubility | Soluble in DMSO and DMF. Limited solubility in water. | |
| Storage Conditions | Store at -20°C for long-term stability. | [4][5] |
Core Applications and Methodologies
The unique structure of Azide-PEG9-amido-C8-Boc lends itself to two primary applications in drug development: as a linker in PROTAC synthesis and as a reagent in click chemistry reactions.
PROTACs function by inducing the formation of a ternary complex between a target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker plays a critical role in this process by optimizing the distance and orientation of the two ends of the PROTAC to facilitate efficient ternary complex formation.
Diagram of the PROTAC Mechanism of Action
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein.
Experimental Protocol: General Synthesis of a PROTAC using Azide-PEG9-amido-C8-Boc
This protocol outlines a general two-step process for synthesizing a PROTAC.
Step 1: Coupling of the E3 Ligase Ligand to the Linker
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Deprotection of the Linker: Dissolve Azide-PEG9-amido-C8-Boc in a suitable solvent such as dichloromethane (B109758) (DCM). Add an acid, for example trifluoroacetic acid (TFA), to remove the Boc protecting group. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Once complete, neutralize the reaction and remove the solvent under reduced pressure to yield the deprotected linker.
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Amide Coupling: Dissolve the deprotected linker and an E3 ligase ligand with a carboxylic acid functionality (e.g., a derivative of thalidomide) in a polar aprotic solvent like dimethylformamide (DMF). Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA). Stir the reaction at room temperature until completion, as monitored by LC-MS.
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Purification: Purify the resulting azide-PEG9-E3 ligase ligand conjugate by preparative high-performance liquid chromatography (HPLC).
Step 2: Click Chemistry for Attaching the Target Protein Ligand
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Reaction Setup: Dissolve the purified azide-PEG9-E3 ligase ligand conjugate and a target protein ligand functionalized with a terminal alkyne in a mixture of t-butanol and water.
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Catalyst Addition: Add a copper(I) source, typically copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270), to catalyze the azide-alkyne cycloaddition. A ligand such as TBTA (tris(benzyltriazolylmethyl)amine) can be used to stabilize the copper(I) catalyst.[6]
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Reaction and Purification: Stir the reaction at room temperature until completion. Purify the final PROTAC molecule using preparative HPLC.
The azide group on Azide-PEG9-amido-C8-Boc is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, making it ideal for bioconjugation.
Diagram of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: A typical workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Experimental Protocol: Detailed Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a more detailed procedure for the click reaction itself.
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Preparation of Stock Solutions:
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Prepare a 10 mM solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
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Prepare a 11 mM solution of the azide-containing molecule (e.g., the azide-PEG9-E3 ligase ligand conjugate from the previous protocol) in the same solvent.
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Prepare a 100 mM solution of copper(II) sulfate in water.
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Prepare a fresh 1 M solution of sodium ascorbate in water.
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If using a ligand, prepare a 10-100 mM stock solution of TBTA in DMSO.
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-
Reaction Procedure:
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In a reaction vessel, add the alkyne stock solution (1 equivalent).
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Add the azide stock solution (1.1 equivalents).
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Add the reaction solvent (e.g., a 1:1 mixture of t-butanol and water) to achieve a final concentration of approximately 1-10 mM of the alkyne.
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If using a ligand, add the TBTA stock solution (0.1 equivalents).
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Degas the mixture by bubbling with an inert gas like argon or nitrogen for 15-30 minutes.
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Initiate the reaction by adding the copper(II) sulfate stock solution (0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (1 equivalent).
-
-
Reaction Monitoring and Work-up:
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Stir the reaction at room temperature and monitor its progress by LC-MS.
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Once the reaction is complete, it can be quenched by exposing it to air or by adding a chelating agent like EDTA. The product can then be purified by preparative HPLC.
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Application in Targeting Signaling Pathways: The MAPK Pathway
PROTACs developed using linkers like Azide-PEG9-amido-C8-Boc can be designed to target key proteins in signaling pathways implicated in diseases such as cancer. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often hyperactivated in various cancers.[3] A PROTAC could be designed to target a kinase in this pathway, for instance, ERK1/2, for degradation.[3]
Diagram of a PROTAC Targeting the MAPK Signaling Pathway
Caption: A PROTAC targeting ERK for degradation, thereby inhibiting the downstream effects of the MAPK signaling pathway.
Conclusion
Azide-PEG9-amido-C8-Boc is a powerful and versatile tool for researchers in drug discovery and development. Its well-defined structure, featuring orthogonal reactive groups and a beneficial PEG spacer, makes it an excellent choice for the synthesis of complex biomolecules, particularly PROTACs. The methodologies outlined in this guide provide a solid foundation for the application of this linker in the creation of novel therapeutics targeting a wide range of diseases. As the field of targeted protein degradation continues to expand, the utility of precisely engineered linkers like Azide-PEG9-amido-C8-Boc will undoubtedly grow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2086689-00-9|N-(Azido-peg3)-n-bis(peg1-t-butyl ester)|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
